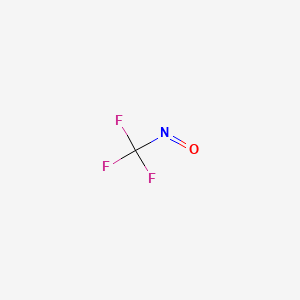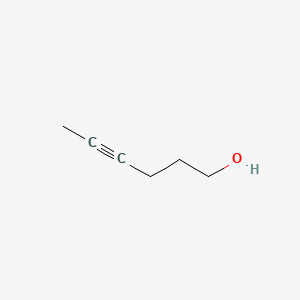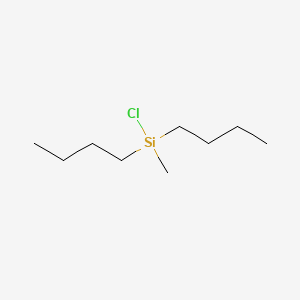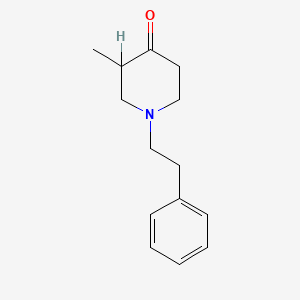
3-甲基-1-(2-苯乙基)哌啶-4-酮
描述
“3-Methyl-1-(2-phenylethyl)piperidin-4-one” is a chemical compound with the CAS Number: 82003-82-5 and Linear Formula: C14H19NO . It has a molecular weight of 217.31 . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-Methyl-1-(2-phenylethyl)piperidin-4-one”, is an important task in modern organic chemistry . Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(2-phenylethyl)piperidin-4-one” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass is 217.307 Da and the monoisotopic mass is 217.146667 Da .Chemical Reactions Analysis
The chemical structure of “3-Methyl-1-(2-phenylethyl)piperidin-4-one” has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs .Physical And Chemical Properties Analysis
“3-Methyl-1-(2-phenylethyl)piperidin-4-one” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 217.31 . The storage temperature is 2-8 C .科学研究应用
合成和表征
- 合成和分析表征: 研究包括相关化合物的合成和分析表征,突出它们在药物发现中的相关性以及由于位置异构体的存在而导致的分析化学挑战。例如,McLaughlin等人(2016年)讨论了二苯二胺及其异构体的合成和表征,重点关注它们的区分和分析挑战 (McLaughlin et al., 2016)。
药理学应用
- 拮抗剂和激动剂活性: 结构与3-甲基-1-(2-苯乙基)哌啶-4-酮相关的化合物已被研究,用于评估它们作为NMDA受体拮抗剂和Motilin受体激动剂的潜力,这可能对治疗各种疾病,包括胃肠动力障碍和神经疾病,产生影响。Zimmerman等人(1994年)和Westaway等人(2009年)探讨了对阿片受体和Motilin受体具有高活性和选择性的化合物,这可能导致治疗胃肠动力障碍和其他应用 (Zimmerman et al., 1994); (Westaway et al., 2009)。
材料科学应用
- 离子交换膜: Olsson等人(2018年)的研究探讨了聚(芳基哌啶)羟基离子交换膜的合成和性能,展示了它们在碱性燃料电池中的潜力,由于其优异的碱性稳定性和导电性 (Olsson et al., 2018)。
抗癌和抗微生物研究
- 抗分枝杆菌活性: Kumar等人(2008年)描述了螺环哌啶-4-酮类化合物针对结核分枝杆菌的合成和生物评价,突出了它们强效的抗分枝杆菌活性,并建议在结核病治疗中的潜在应用 (Kumar et al., 2008)。
分子动力学和量子化学研究
- 缓蚀作用: Kaya等人(2016年)进行了量子化学和分子动力学模拟研究,以预测哌啶衍生物对铁腐蚀的缓蚀效率,展示了这些化合物在材料科学和工程中的应用 (Kaya et al., 2016)。
安全和危害
未来方向
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Methyl-1-(2-phenylethyl)piperidin-4-one”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field.
作用机制
Target of Action
The primary target of 3-Methyl-1-(2-phenylethyl)piperidin-4-one is the opiate receptors . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .
Mode of Action
The compound interacts with its targets by binding to the opiate receptors, which stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, affecting the communication between neurons.
Biochemical Pathways
The metabolism of 3-Methyl-1-(2-phenylethyl)piperidin-4-one can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl analogs, it can be inferred that it may have similar pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites of action.
Result of Action
Given its structural similarity to fentanyl, it may have similar effects, such as producing analgesia and sedation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
属性
IUPAC Name |
3-methyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNKVRCSKRJSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342337 | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
CAS RN |
82003-82-5, 129164-39-2 | |
| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



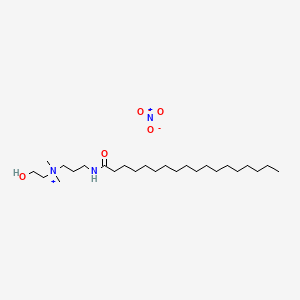
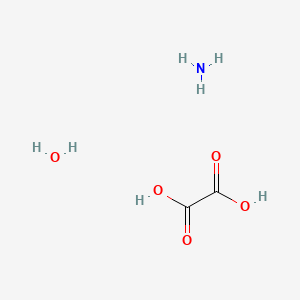
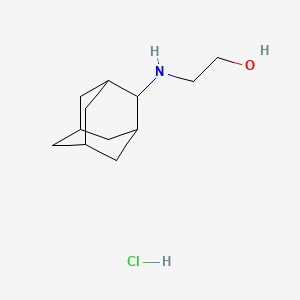
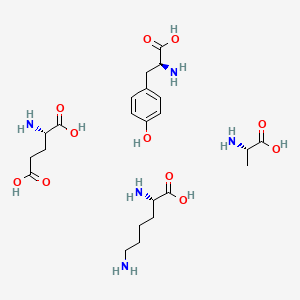

![Benzo[kl]xanthene](/img/structure/B1596164.png)

